4-Fluoro-2-nitroaniline is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to an aniline structure. Its molecular formula is C6H5FN2O2, and it has a molecular weight of 157.12 g/mol. The compound appears as a yellow crystalline solid and is sparingly soluble in water, but dissolves well in organic solvents like ethanol and acetone. The unique placement of the fluorine and nitro groups on the benzene ring contributes to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry .
Currently, there is no scientific research readily available on the specific mechanism of action of 4-F-2-NA in biological systems.
4-F-2-NA is likely to exhibit similar hazards as other nitroaniline compounds. Here are some safety concerns:
4-Fluoro-2-nitroaniline has been studied for its ability to form complexes with various metal ions, including cobalt(II), nickel(II), and copper(II) []. These complexes can exhibit interesting properties depending on the specific metal ion involved. For example, cobalt(II) complexes with 4-fluoro-2-nitroaniline have been shown to possess potential antibacterial activity [].
4-Fluoro-2-nitroaniline can be used as a starting material for the synthesis of various organic compounds. For instance, it can be converted into fluorinated aromatic amines, which are valuable building blocks in the preparation of pharmaceuticals and other functional materials []. Additionally, 4-fluoro-2-nitroaniline can be employed in the synthesis of heterocyclic compounds, which are a class of organic molecules with diverse applications in medicine and materials science [].
The synthesis of 4-Fluoro-2-nitroaniline typically involves:
These methods allow for the controlled formation of the desired compound while minimizing by-products .
4-Fluoro-2-nitroaniline finds applications in several fields:
Studies on 4-Fluoro-2-nitroaniline have focused on its interactions with metal ions, particularly cobalt(II), nickel(II), and copper(II). These interactions can lead to the formation of coordination complexes, which may exhibit unique properties useful in catalysis or material applications. Additionally, its biological interactions are being researched to understand its efficacy and safety profile when used as a pharmaceutical precursor .
Several compounds share structural similarities with 4-Fluoro-2-nitroaniline. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-4-nitroaniline | C6H5FN2O2 | Different positioning of fluoro and nitro groups |
4-Chloro-2-nitroaniline | C6H5ClN2O2 | Chlorine instead of fluorine; differing reactivity |
3-Fluoro-4-nitroaniline | C6H5FN2O2 | Fluorine at a different position; affects properties |
4-Methyl-2-nitroaniline | C7H8N2O2 | Methyl group instead of fluorine; alters solubility |
The unique positioning of functional groups in 4-Fluoro-2-nitroaniline influences its reactivity and applications compared to these similar compounds, making it particularly valuable in specific synthetic pathways and biological contexts .
Irritant